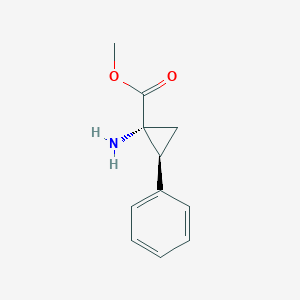
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate, also known as MAPC, is a cyclopropane derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antinociceptive, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood. However, it is believed that methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate exerts its biological effects by modulating the activity of various signaling pathways in the body. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its ability to exhibit a wide range of biological activities. It has been shown to exhibit antinociceptive, anti-inflammatory, and neuroprotective effects. Another advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is its relatively low toxicity. However, one limitation of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its relatively high cost. In addition, the synthesis method of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is relatively complex, which may limit its widespread use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate. One direction is to further investigate its potential therapeutic applications. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit antinociceptive, anti-inflammatory, and neuroprotective effects, and further research could lead to the development of new drugs for the treatment of pain, inflammation, and neurodegenerative diseases. Another direction is to further investigate its mechanism of action. The exact mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood, and further research could lead to a better understanding of its biological effects. Finally, future research could focus on developing new synthesis methods for methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate that are more cost-effective and efficient.
Synthesemethoden
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of phenylacetonitrile with sodium hydride to form a carbanion intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form an ester. The ester is then reduced to an alcohol, which is subsequently reacted with tosyl chloride to form a tosylate intermediate. The tosylate intermediate is then reacted with cyclopropanecarboxylic acid to form methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive effects in animal models of pain. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
123806-63-3 |
|---|---|
Produktname |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1 |
InChI-Schlüssel |
SSNHIYGBNLNDBQ-GXSJLCMTSA-N |
Isomerische SMILES |
COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Kanonische SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-trans)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



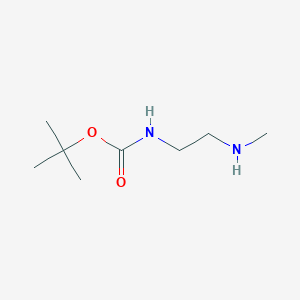
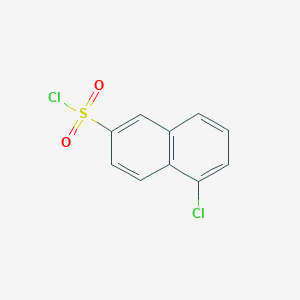
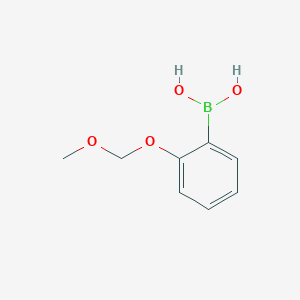
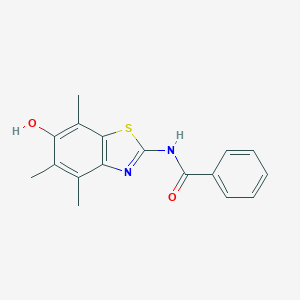
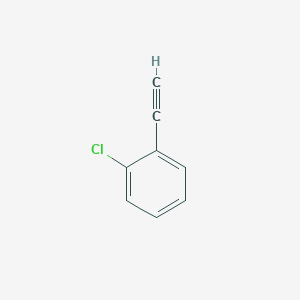
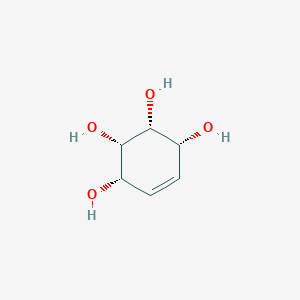

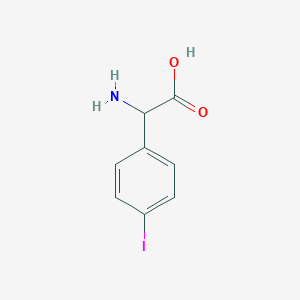
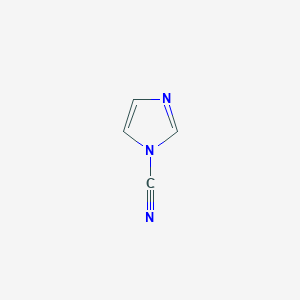
![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)
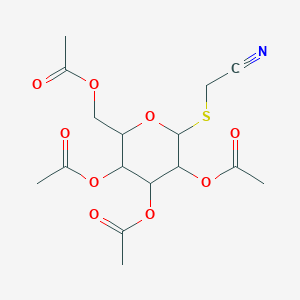
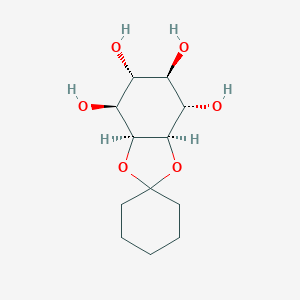
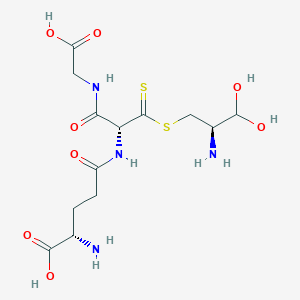
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)